Phenylmethanesulfonyl chloride

Overview

Description

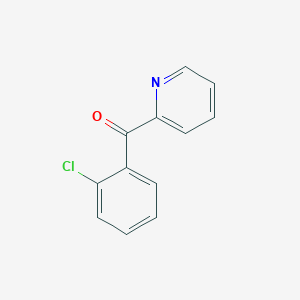

Phenylmethanesulfonyl chloride (PMSC) is an organic compound consisting of a benzene ring to which a sulfonyl chloride group is attached. It is a colorless solid that is soluble in organic solvents and is used as an acid chloride in organic synthesis. PMSC is a versatile reagent that has been used in a variety of applications such as the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Cross-Coupling Reactions

Phenylmethanesulfonyl chloride has been extensively utilized in cross-coupling reactions, such as the Stille and Suzuki-Miyaura couplings, to generate complex molecules. For instance, it can be cross-coupled with organostannanes and boronic acids to synthesize diverse chemical structures, contributing significantly to medicinal chemistry and materials science (Dubbaka & Vogel, 2003) (Dubbaka & Vogel, 2004).

Synthesis of Functional Materials

The compound has been employed in the synthesis of functional materials, including aromatic multisulfonyl chlorides and their precursors. These materials serve as key intermediates in constructing complex molecules and dendritic structures, underlying the synthesis strategy for various organic molecules (Percec et al., 2001).

Organometallic Chemistry

In organometallic chemistry, this compound is used to synthesize organoantimony compounds, demonstrating its versatility in forming bonds with metalloids for applications in coordination chemistry and catalysis (Sharutin et al., 2004).

Catalysis

It plays a role in catalysis, facilitating reactions like cyclopropanation of electron-deficient alkenes. This showcases its utility in synthetic strategies aimed at constructing molecules with complex geometries, which are significant in the development of new materials and active pharmaceutical ingredients (Aggarwal et al., 2000).

Synthesis of Heterocyclic Compounds

This compound is instrumental in the synthesis of diverse heterocyclic compounds, which are pivotal in drug development and the synthesis of materials with specific electronic properties. Its role in synthesizing sulfonamides and dithioles underscores its importance in the development of compounds with potential biological activity and material science applications (Winterwerber et al., 2006).

Safety and Hazards

Phenylmethanesulfonyl chloride is considered hazardous. It is toxic if swallowed, toxic in contact with skin, and fatal if inhaled . It causes severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Relevant Papers

This compound has been mentioned in various studies. For instance, it has been used in reactions with triethylamine in methylene chloride or ether to yield trans-stilbene and cis diphenylethylene sulfone . Its reaction with 1,1-bis(diethylamino)ethane has also been studied .

Mechanism of Action

Target of Action

Phenylmethanesulfonyl chloride, also known as PMSF, primarily targets serine proteases , including trypsin, chymotrypsin, thrombin, and papain . These proteases play crucial roles in various biological processes, including digestion, immune response, and blood clotting.

Mode of Action

PMSF is a protease inhibitor that reacts specifically with the active site serine residue in serine hydrolases This specificity is a result of the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site .

Pharmacokinetics

It is known that pmsf is effective in most protein solutions at a final concentration of 01 to 1 mM .

Action Environment

The action of PMSF can be influenced by various environmental factors. For instance, the effectiveness of PMSF can be affected by the pH and temperature of the solution, as well as the presence of other substances that may interact with PMSF or its target proteases. Furthermore, PMSF is known to be unstable in aqueous solutions and rapidly loses its activity .

Biochemical Analysis

Biochemical Properties

Phenylmethanesulfonyl chloride reacts with triethylamine in methylene chloride or ether to yield trans-stilbene and cis diphenylethylene sulfone . Its reaction with 1,1-bis(diethylamino)ethane has also been studied

Cellular Effects

It is known to be reactive and can interact with various biomolecules, potentially influencing cell function

Molecular Mechanism

This compound is known to react with triethylamine to yield trans-stilbene and cis diphenylethylene sulfone This suggests that it can participate in biochemical reactions and interact with other molecules at the molecular level

properties

IUPAC Name |

phenylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHKWDDSKCRNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

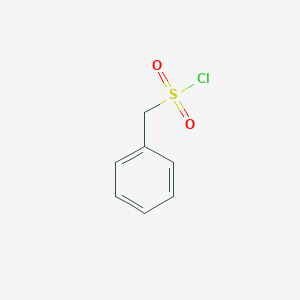

C1=CC=C(C=C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062071 | |

| Record name | Benzenemethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Alfa Aesar MSDS] | |

| Record name | alpha-Toluenesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1939-99-7 | |

| Record name | Benzenemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1939-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001939997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylmethanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-α-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7C8MSX2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Phenylmethanesulfonyl chloride has the molecular formula C₇H₇ClO₂S and a molecular weight of 190.65 g/mol. While spectroscopic data isn't explicitly provided in the abstracts, it's a well-characterized compound. Common spectroscopic techniques for its characterization include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

A: this compound reacts with tertiary amines through a variety of pathways depending on the reaction conditions and the specific amine used. In some cases, it leads to the formation of sulfenes. For instance, with triethylamine in methylene chloride or ether, it primarily yields trans-stilbene and cis-diphenylethylene sulfone []. In cyclohexane, the same reactants predominantly form a mixture of cis- and trans-oxythiobenzoyl chlorides []. This highlights the influence of solvent on reaction outcomes.

A: Yes, this compound can be employed in the synthesis of C-glycosides. Specifically, its desulfitative Stille coupling with protected tinglycals provides precursors for benzyl C-glycosides []. This palladium-catalyzed cross-coupling reaction offers an effective route to access these valuable compounds.

A: Research indicates that phenylmethanesulfonyl fluoride, a closely related compound, acts as a potent inhibitor of penicillin amidase from Escherichia coli. It binds covalently to the enzyme in a 1:1 molar ratio []. this compound and other derivatives also demonstrate inhibitory effects on this enzyme, though weaker than the fluoride counterpart []. This suggests its potential use in investigating enzyme mechanisms and developing potential inhibitors.

ANone: The presence of the sulfonyl chloride group (-SO₂Cl) makes this compound electrophilic. This group readily undergoes nucleophilic attack, which explains its reactivity with nucleophiles like tertiary amines. Additionally, the benzyl group (C₆H₅CH₂-) can stabilize intermediates formed during reactions, influencing the reaction pathway.

A: Beyond C-glycoside synthesis, this compound participates in other palladium-catalyzed Stille cross-coupling reactions []. Notably, it reacts with aryl, heteroaryl, and alkenylstannanes in the presence of specific catalysts, leading to desulfitation and the formation of new C-C bonds []. This method expands the utility of this compound in synthetic organic chemistry.

A: Yes, this compound reacts with triphenylphosphine in the presence of triethylamine to produce benzyltriphenylphosphonium salts []. This reaction is significant as it represents an early example of a sulfene reacting with a trivalent phosphorus compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.6]undeca-6,10-diene](/img/structure/B156767.png)